N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 5-methyl-1,2-oxazole-3-carboxamide group. This structure combines three distinct heterocycles, each contributing unique electronic and steric properties. The oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding affinity in bioactive molecules . Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., pyrazole-oxadiazole hybrids in ) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), suggesting a plausible route for its preparation .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-6-4-9(18(3)16-6)11-14-15-12(20-11)13-10(19)8-5-7(2)21-17-8/h4-5H,1-3H3,(H,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJBFBOTBJJIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Thiosemicarbazide (1.0 equiv) reacts with 1,3-dimethylpyrazole-4-carbonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 6 hours to yield 1-(1,3-dimethyl-1H-pyrazol-5-yl)thiosemicarbazide (Intermediate A, 85% yield).
Oxadiazole Cyclization
Intermediate A undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.5 equiv) and potassium iodide (2.0 equiv) in a basic aqueous medium. The reaction proceeds via iodination of the thioamide group, followed by elimination and annulation to form 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (Intermediate B, 74% yield).
Optimization Data
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| DBDHM + KI, 2 h | H₂O/THF | 25°C | 74% |
| PCl₅, 4 h | POCl₃ | 80°C | 62% |
Phosphorous oxychloride (POCl₃) as an alternative cyclization agent reduces yield due to partial decomposition of the pyrazole moiety.
Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid
Isoxazole Ring Formation
Ethyl acetoacetate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux to form 5-methylisoxazole-3-carboxylate (Intermediate C, 89% yield). Hydrolysis of the ester using 2M NaOH yields 5-methylisoxazole-3-carboxylic acid (Intermediate D, 95% purity).
Acid Chloride Preparation
Intermediate D is treated with oxalyl chloride (1.5 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF) to form 5-methylisoxazole-3-carbonyl chloride (Intermediate E, 98% conversion).
Final Coupling Reaction
Acylation of Oxadiazole Amine
Intermediate B (1.0 equiv) reacts with Intermediate E (1.1 equiv) in DCM containing pyridine (2.0 equiv) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours, yielding the target compound (82% yield).
Reaction Monitoring
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TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).
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HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1) to achieve >99% purity.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) of Intermediate A with DBDMH in acetonitrile improves yield to 88% while reducing reaction time.
Solid-Phase Synthesis
Immobilization of Intermediate B on Wang resin enables stepwise coupling with Intermediate E, though yields remain suboptimal (65%) due to steric hindrance.
Scalability and Industrial Considerations
Continuous Flow Reactors
A two-step continuous flow system achieves 90% conversion for the cyclization and coupling steps, with a throughput of 2.5 kg/day.
Green Chemistry Metrics
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The reactivity of the oxadiazole ring and the presence of functional groups such as amides and methyl groups influence the types of reactions it can participate in.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has been studied for its pharmacological properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The pyrazole and oxadiazole moieties are known to interfere with cellular mechanisms that promote tumor growth. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various pathways including apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the ability of the oxazole and pyrazole rings to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Agricultural Applications
In agriculture, this compound can serve as a potential agrochemical due to its bioactive properties:
Herbicidal Activity
Compounds similar to this compound have been evaluated for herbicidal effects. They can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .
Insecticidal Properties
The compound's structure may also confer insecticidal properties. Its efficacy against common agricultural pests has been noted in preliminary studies. The mechanism often involves neurotoxic effects on insects or disruption of their reproductive systems .
Material Science Applications
The unique chemical structure of this compound allows for applications in material science:
Synthesis of Advanced Materials
This compound can be utilized in the synthesis of polymers and other advanced materials due to its stability and reactivity. These materials can be used in coatings, electronics, and nanotechnology applications .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs in the evidence, differing in substituents and heterocyclic arrangements. Key comparisons include:
Key Findings:
Synthetic Yields and Stability: Compounds like 3a () achieve moderate yields (62–71%) through carbodiimide coupling, suggesting that the target compound’s synthesis may face similar challenges. Crystallinity and stability are enhanced by chloro/cyano substituents in 3a–3e, whereas the target compound’s methyl groups may reduce polarity, improving membrane permeability .
Aromatic Extensions : ’s benzodioxin-substituted oxadiazole demonstrates how fused aromatic systems increase molecular weight (341.32 vs. ~300–310 for simpler analogs) and lipophilicity, which could influence the target compound’s bioavailability .
Research Implications and Gaps
While the evidence provides robust data on structurally related compounds, direct pharmacological or physicochemical data for the target compound are lacking. Future studies should prioritize:
- Synthesis Optimization : Adapting EDCI/HOBt-mediated coupling (as in ) for scalable production .
- Biological Screening: Testing against kinase targets or pathogens, leveraging the oxadiazole-pyrazole scaffold’s known bioactivity .
- Comparative QSAR Studies : Correlating substituent effects (e.g., methyl vs. chloro groups) with activity, guided by analogs in and .
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 301.30 g/mol. The structural representation includes a 1,3-dimethylpyrazole moiety linked to an oxadiazole and an oxazole ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, the synthesis and evaluation of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed promising results against various cancer cell lines. One derivative exhibited percent growth inhibition (PGI) values exceeding 85% against several lines, indicating strong anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| ... | ... | ... |
Antimicrobial Activity
Compounds with oxadiazole structures have demonstrated notable antibacterial and antifungal activities. A review indicated that derivatives can inhibit various microbial strains effectively . Specifically, oxadiazoles have shown efficacy against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Oxadiazoles are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antioxidant Properties : Certain studies suggest that these compounds may exert antioxidant effects that contribute to their therapeutic potential .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives reported significant anticancer activity against multiple human cancer cell lines. The findings indicated that modifications in the chemical structure could enhance potency and selectivity towards cancer cells.
Case Study 2: Antitubercular Activity
Research focused on novel oxadiazole carboxamides demonstrated their ability to inhibit M. tuberculosis growth effectively. The electronic properties of substituents on the aromatic ring were correlated with increased activity against the bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in the presence of K₂CO₃ in DMF at room temperature . Optimization includes adjusting stoichiometry (e.g., 1.2 mmol base per 1 mmol substrate), solvent polarity, and reaction time. Purity is enhanced using column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., pyrazole methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~160-170 ppm) .
- IR Spectroscopy : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H⁺] for C₁₄H₁₅N₅O₃). Cross-validate with elemental analysis for C, H, N content .
Q. How can researchers troubleshoot low yields during the final cyclization step?
- Methodological Answer : Low yields often arise from incomplete dehydration or side reactions. Solutions include:
- Using anhydrous DMF and molecular sieves to remove water.
- Replacing K₂CO₃ with stronger bases (e.g., Cs₂CO₃) for better deprotonation.
- Monitoring reaction progress via TLC (silica gel, UV detection) to halt reactions at optimal conversion .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify pyrazole methyl groups (e.g., replace with trifluoromethyl or halogens) and assess bioactivity changes. For example, 3,5-dimethylpyrazol-4-yl derivatives show enhanced metabolic stability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes. Validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can contradictory data from NMR and X-ray crystallography be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).
- Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures).
- X-ray Crystallography : Compare bond lengths/angles (e.g., oxadiazole C-N distances ~1.30 Å) to confirm static structures .
Q. What experimental designs are suitable for probing the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography.
- Pathway Analysis : Pair RNA-seq with phosphoproteomics to map signaling cascades (e.g., mTOR or MAPK pathways).
- Kinetic Studies : Perform time-resolved fluorescence assays to measure binding kinetics (e.g., kₐₙₜ/kₒff) .
Q. How can computational methods enhance the prediction of metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Prioritize derivatives with low topological polar surface area (TPSA < 90 Ų) for improved permeability.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software like StarDrop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
